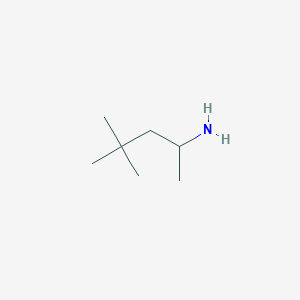

4,4-Dimethylpentan-2-amine

Descripción

Structural Characteristics and Chemical Significance

4,4-Dimethylpentan-2-amine is a primary amine characterized by a seven-carbon chain. Its structure includes a pentane (B18724) backbone with two methyl groups attached to the fourth carbon atom and an amine group at the second carbon position. This arrangement results in a chiral center at the second carbon, meaning the compound can exist as two different stereoisomers, (R)- and (S)-4,4-dimethylpentan-2-amine. smolecule.com The presence of the bulky tert-butyl group at one end of the molecule and the chiral amine group at the other imparts specific steric and electronic properties that influence its reactivity.

The amine group is a key functional group, allowing the molecule to act as a base and a nucleophile. cymitquimica.com It can participate in hydrogen bonding and ionic interactions, which is fundamental to its utility in the synthesis of more complex molecules, including those with potential biological activity. The branched nature of its alkyl structure is a significant feature, contributing to distinct pharmacokinetic behaviors when incorporated into larger molecules. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| Alternate Name | 1,3,3-trimethylbutylamine |

| Physical Form | Liquid |

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.com

The synthesis of specific stereoisomers of this compound is a key research focus. For example, a method has been developed for synthesizing (S)-4,4-dimethyl-2-pentylamine hydrochloride starting from pivalaldehyde. google.com This process involves the creation of an imine, addition of a methyl Grignard reagent, and subsequent resolution steps to obtain the pure (S)-enantiomer. google.com Another common synthetic route is the reductive amination of 4,4-dimethylpentan-2-one. smolecule.com

Overview of Academic Research Trajectories for Branched Amines

Branched amines, particularly chiral α-branched amines, are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. acs.orgnih.gov Their ability to modulate physical properties such as solubility and bioavailability, and to act as scaffolds in molecular design, makes them highly valuable in drug discovery and development. nih.govchemrxiv.org

Historically, the synthesis of branched amines has relied on methods like selective N-alkylation and reductive amination of carbonyl compounds. nih.govchemrxiv.org While effective, these methods can have limitations, especially when dealing with sterically hindered components. nih.gov Consequently, a significant trajectory in modern organic chemistry research is the development of new, more efficient, and modular methods for the synthesis of these important compounds. nih.govchemrxiv.org

Recent advancements have focused on transition-metal-catalyzed reactions. acs.org For example, rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful technique for the asymmetric synthesis of α-branched amines. acs.org This approach allows for the direct addition of C-H bonds to imines, offering high functional group compatibility and reducing waste byproducts. acs.org Similarly, catalyst-controlled hydroalkylations using nickel and cobalt catalysts have been developed to provide selective access to α-branched, β-branched, and linear aliphatic amines from the same starting materials. nih.gov

Another innovative approach involves visible-light-mediated multicomponent reactions. nih.govrsc.org These methods can bring together primary amines, aldehydes, and alkyl iodides in a single step to produce a wide range of α-branched secondary alkylamines. nih.govrsc.org Furthermore, quinone-mediated synthetic platforms have been created for the construction of primary α-tertiary amines from primary α-branched amine starting materials. ucl.ac.uknih.gov This strategy relies on the in-situ generation of reactive ketimine intermediates that can then react with various carbon-centered nucleophiles. ucl.ac.uknih.gov These advanced synthetic strategies highlight the ongoing effort to build complex molecular architectures from simpler, readily available precursors, a field where versatile building blocks like this compound play a vital role.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVBRZMHQJCGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 4,4 Dimethylpentan 2 Amine

Reductive Amination Strategies

Reductive amination stands as a prominent and versatile method for the synthesis of 4,4-dimethylpentan-2-amine. This strategy typically involves the reaction of a ketone precursor with an amine source, followed by reduction of the resulting imine intermediate.

Synthesis from Corresponding Ketone Precursors

The most common ketone precursor for the synthesis of this compound is 4,4-dimethylpentan-2-one. smolecule.com The reaction involves the condensation of the ketone with an amine, such as ammonia (B1221849) or methylamine (B109427), to form an imine intermediate. This intermediate is then reduced to the final amine product. This two-step, one-pot reaction is often favored for its efficiency and potential for high yields.

For the synthesis of chiral variants, such as (S)-4,4-dimethyl-2-pentylamine, a similar strategy can be employed using a chiral amine and a ketone. For instance, an alkyl ketone can react with a chiral amine like alpha-phenylethylamine to generate an imine intermediate, which is then reduced to produce a mixture with a dominant chiral configuration. Subsequent recrystallization and hydrogenation can yield the desired chiral amino compound. google.com

Utilization of Diverse Reducing Agents

Sodium Borohydride (B1222165) (NaBH₄): This is a commonly used reducing agent due to its mild nature and selectivity. smolecule.comrsc.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than sodium borohydride, LiAlH₄ is also effective in reducing the imine intermediate. smolecule.comcommonorganicchemistry.com However, it is highly reactive and requires anhydrous conditions and careful handling. commonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of a catalyst, such as Raney nickel or palladium on carbon (Pd/C), under hydrogen pressure. It is an effective method that can offer high yields but often requires specialized high-pressure equipment. Industrial-scale processes may utilize fixed-bed reactors with nickel catalysts.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The temperature for imine formation is typically kept mild, between 0–25°C.

Solvent: Solvents like ethanol, methanol, or tetrahydrofuran (B95107) (THF) are commonly used to enhance the solubility of the reactants.

pH: Controlling the pH is important, especially during the work-up, to ensure the amine is in its free base form for extraction. A pH of 8-9 is often optimal for amine liberation.

Stoichiometry: The ratio of reactants, particularly the amine source, can influence the reaction's completeness. Using an excess of ammonia, for example, can drive the reaction to completion but requires careful pH management.

Nucleophilic Substitution Pathways

Nucleophilic substitution provides an alternative route to this compound, involving the displacement of a leaving group by an amine nucleophile.

Displacement Reactions with Alkyl Halides or Esters

This pathway involves the reaction of a suitable alkyl halide or ester with an amine. For instance, an alkyl halide derived from 4,4-dimethylpentan-2-one can react with an amine like methylamine under basic conditions to form the desired product. smolecule.com The reaction temperature may need to be controlled, especially for exothermic reactions.

Alkylation of Amine Substrates

The direct alkylation of an amine substrate is another viable method. This involves reacting a primary amine with an appropriate alkylating agent. To minimize the formation of by-products such as quaternary ammonium (B1175870) salts, it is important to control the stoichiometry of the reactants. Purification techniques like recrystallization are often employed to achieve high purity of the final product, with yields reported to be ≥85%.

Specialized Synthetic Techniques

Modern organic synthesis offers several sophisticated routes to primary amines like this compound, moving beyond traditional methods to more efficient and selective processes.

Biocatalysis, particularly using transaminases, represents a green and highly selective approach for amine synthesis. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, in this case, 4,4-dimethylpentan-2-one, to produce the target amine with high enantioselectivity. Recent research has focused on the use of engineered transaminases to handle sterically demanding substrates. For instance, studies have shown that transaminases can convert ketones to amines under mild conditions (e.g., pH 7.5, 30°C). While a 2024 pilot study on a related ketone, 4,4-dimethylpentan-3-one, achieved a 65% yield using an engineered E. coli transaminase, challenges such as substrate inhibition can limit industrial-scale adoption. The development of robust transaminases through directed evolution continues to expand the applicability of this method for producing complex chiral amines. sci-hub.se

The Petasis reaction, a multi-component reaction (MCR), provides a versatile method for synthesizing substituted amines. wikipedia.org This reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov For the synthesis of primary amines like this compound, a key modification would involve using ammonia or a protected ammonia equivalent. A recent study highlights a scalable approach to primary homoallylic amines by reacting ketones and aldehydes with allylboronic acid pinacol (B44631) ester. nuph.edu.ua This method is advantageous as it often reduces the need for excess reagents and can proceed under mild conditions, sometimes even without chromatographic purification. nuph.edu.ua The reaction is tolerant of a wide range of functional groups and can be applied to sterically hindered ketones. nuph.edu.uaorganic-chemistry.org The mechanism proceeds through the formation of an imine intermediate, which then reacts with the boronic acid. organic-chemistry.org

Catalytic hydrogenation is a widely used and cost-effective method for producing primary amines from precursors like nitriles and imines. wikipedia.orgbme.hu

The precursor, 4,4-dimethyl-2-pentanenitrile, can be reduced to this compound using hydrogen gas over a metal catalyst. wikipedia.orgstudymind.co.uk Common catalysts include Raney nickel, palladium, or platinum. wikipedia.org To achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amine by-products, reaction conditions must be carefully controlled. wikipedia.orgbme.hu Key factors include the choice of catalyst, solvent, pH, temperature, and hydrogen pressure. wikipedia.org For instance, the addition of ammonia can suppress the side reactions that lead to secondary amines. Industrial processes often utilize high pressures (50–100 bar) and temperatures (80–120°C) for nitrile hydrogenation.

Alternatively, the synthesis can proceed via the hydrogenation of an imine or oxime intermediate. drhazhan.com 4,4-Dimethyl-2-pentanone can be reacted with ammonia to form the corresponding imine, which is then hydrogenated. rsc.org Reductive amination using catalysts like Ru/C can achieve high yields. Another approach involves forming the oxime from the ketone and hydroxylamine, followed by hydrogenation using catalysts such as platinum oxide or palladium on carbon. google.com

Petasis Reaction and Related Multi-component Processes for Primary Amines

Control of Reaction Parameters for Enhanced Synthesis

Optimizing reaction parameters is crucial for maximizing the yield, purity, and efficiency of this compound synthesis.

Temperature is a critical parameter in the synthesis of this compound. In catalytic hydrogenation, for example, elevated temperatures are often required for efficient conversion, but excessive heat can lead to side reactions. For reductive amination, maintaining a temperature range of 25–40°C can help minimize the degradation of the intermediate Schiff base.

Stoichiometry, the molar ratio of reactants, is equally important. In reductive amination, using an excess of the ammonia source is necessary to drive the reaction towards the primary amine and prevent by-product formation. A 2:1 ratio of ketone to ammonia has been noted to prevent dialkylation. In the Petasis reaction, adjusting the stoichiometry of the amine, carbonyl, and boronic acid components is key to achieving high yields. nih.gov

Table 1: Effect of Reaction Parameters on Reductive Amination Yield

| Parameter | Condition | Outcome on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | 25–40°C | Minimizes Schiff base degradation, improving selectivity. | |

| Stoichiometry | 2:1 Ketone:Ammonia | Prevents dialkylation, favoring primary amine formation. |

| Catalyst | PtO₂ in Acetic Acid | Enhances selectivity towards the primary amine. | |

The choice of solvent can significantly influence reaction efficiency by affecting reagent solubility and the stability of intermediates. In reductive amination processes, polar protic solvents like methanol or ethanol are commonly used. Protic solvents can solvate the amine product, which may inhibit its further reaction to form by-products. bme.hu In some cases, solvent-free conditions, such as ball-milling, are being explored to reduce environmental impact.

Acid catalysis is often essential, particularly in reactions involving imine formation. The hydration of alkenes to produce alcohol precursors, for instance, requires strong acid catalysts like sulfuric or phosphoric acid. In the synthesis of chiral amines, Lewis acids are sometimes used to activate the imine intermediate towards reduction. google.com The pH of the reaction medium must also be controlled; for example, a pH of 6-7 is optimal for the reduction of the imine intermediate with sodium cyanoborohydride.

Table 2: Influence of Solvents on Synthesis

| Reaction Type | Solvent | Role | Reference |

|---|---|---|---|

| Reductive Amination | Methanol, THF | Enhances reagent solubility. | |

| Reductive Amination | Ethanol | Solvates amine product, inhibiting side reactions. | bme.hu |

| Petasis Reaction | Dichloromethane, HFIP | Standard solvents for the reaction. | nih.govorganic-chemistry.org |

Mitigation of Side Reactions and By-product Formation

In the synthesis of this compound, particularly through common methods like the reductive amination of 4,4-dimethyl-2-pentanone, the formation of by-products is a significant challenge that can impact yield and purity. mdma.chorganic-chemistry.org Key side reactions include over-alkylation, which leads to the formation of secondary and tertiary amines, and self-condensation of the ketone starting material.

Effective mitigation strategies rely on precise control over reaction parameters. Stoichiometry is critical; for instance, adjusting the ketone-to-ammonia ratio can suppress the formation of dialkylation products. Temperature and pressure are also crucial levers. evitachem.com Operating within an optimal temperature range, such as 25–40°C during certain reductive amination steps, can minimize the degradation of intermediates like the Schiff base.

The choice of catalyst and reducing agent is paramount for selectivity. numberanalytics.com Catalysts like PtO₂ in acetic acid have been shown to enhance selectivity towards the desired primary amine over secondary amine by-products. In catalytic hydrogenations, the addition of ammonia can help suppress dehydrogenation side reactions. For electrocatalytic reductive aminations, controlling the pH is essential; a higher pH (around 12) can maximize the yield of the amine and minimize the formation of the corresponding alcohol (4,4-dimethyl-2-pentanol). mdma.ch

A summary of common by-products and mitigation strategies is presented below.

| Potential By-product | Causative Reaction Type | Mitigation Strategy | Reference |

| Di(1,3,3-trimethylbutyl)amine | Over-alkylation/Reductive Amination | Control stoichiometry (ketone-to-ammonia ratio); Optimize catalyst (e.g., PtO₂) | |

| 4,4-Dimethyl-2-pentanol | Ketone Reduction | Optimize reducing agent and conditions; Adjust pH in electrochemical methods | mdma.ch |

| Imine Oligomers/Polymers | Imine Self-Condensation | Control temperature and concentration; Use of appropriate solvents | |

| Isomeric Amines | Non-selective Reduction | Use of stereoselective catalysts or chiral auxiliaries | google.comd-nb.info |

Purification Techniques for Isolation of High-Purity Amine Products

Achieving high purity for this compound necessitates effective purification to remove unreacted starting materials, catalysts, and by-products from the crude reaction mixture. A combination of techniques is often employed to meet stringent purity requirements. numberanalytics.com

Distillation is a primary method for purifying volatile amines like this compound, taking advantage of differences in boiling points between the product and impurities. google.com Fractional distillation is particularly effective for separating components with close boiling points, and its efficiency can be enhanced by using columns with a large surface area, leading to better separation. google.com

Column chromatography is a powerful technique for achieving very high purity. google.com For amine purification, common stationary phases include silica (B1680970) gel and alumina (B75360). rsc.orgbiotage.com The separation is based on the differential adsorption of components from a mobile phase. A typical method for a related compound involved purification by silica column using a gradient of ethyl acetate (B1210297) in petroleum ether. rsc.org For basic compounds like amines, which can interact strongly with acidic silica gel, the mobile phase can be modified by adding a small amount of a base like triethylamine (B128534) or ammonium hydroxide (B78521) to prevent peak tailing and improve separation. biotage.com Alternatively, a basic stationary phase like alumina can be used. biotage.com

While this compound is a liquid at room temperature, it can be purified via the formation of a solid crystalline salt. sigmaaldrich.comresearchgate.net This is a classic and highly effective technique for amine purification. rochester.edu The basic amine is reacted with an acid, such as hydrochloric acid or L-tartaric acid, to form a salt like this compound hydrochloride or L-tartrate. google.com

These salts are typically solids with well-defined crystal structures and can be purified by recrystallization . wipo.int This process involves dissolving the impure salt in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial and is identified by screening to find one that dissolves the salt at high temperatures but not at low temperatures. beilstein-journals.org After purification, the high-purity free amine can be regenerated by treating the salt with a base. This method is particularly adept at removing non-basic impurities. rochester.edu

| Purification Technique | Principle | Advantages | Challenges/Considerations | Reference |

| Fractional Distillation | Separation based on boiling point differences. | Scalable, effective for volatile compounds. | Less effective for azeotropes or compounds with very close boiling points. | google.com |

| Column Chromatography | Differential adsorption onto a stationary phase. | High resolution and purity achievable. | Can be less scalable and more costly due to solvent and stationary phase usage. | google.comrsc.org |

| Salt Formation & Recrystallization | Conversion to a solid salt, purified by solubility differences. | Excellent for removing non-basic impurities; yields high-purity product. | Requires an additional step to liberate the free amine; success depends on finding a suitable crystallization solvent. | google.comrochester.edubeilstein-journals.org |

Column Chromatography and Distillation

Scalability Considerations in Synthetic Development

Translating the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges that must be addressed for a safe, efficient, and cost-effective process. numberanalytics.comnumberanalytics.comnih.gov

Key considerations for scalability include:

Heat Management: Exothermic reactions, such as hydrogenations or aminations, generate substantial heat. Large-scale reactors require robust cooling systems and controlled addition of reagents to dissipate this heat effectively and prevent thermal runaways.

Mass Transfer and Mixing: Ensuring uniform mixing in large-volume reactors is crucial to maintain consistent reaction rates, avoid localized temperature or concentration gradients, and minimize side reactions. The design of the reactor, agitator, and baffles is critical.

Reagent and Solvent Selection: Reagents and solvents that are manageable in the lab may be too expensive, hazardous, or environmentally problematic for large-scale use. mdpi.com The industrial process may favor using more cost-effective catalysts like Raney nickel and optimizing for solvent recycling.

Process Control and Automation: Industrial synthesis often employs continuous flow reactors or continuous stirred-tank reactors (CSTRs) to allow for precise control over parameters like temperature, pressure, and residence time, leading to higher consistency and yield.

Downstream Processing and Purification: Purification methods must be scalable and economical. While chromatography is excellent for high purity at the lab scale, industrial production heavily favors more scalable techniques like distillation and crystallization. researchgate.net The entire work-up procedure must be optimized for efficiency and to minimize waste. researchgate.net

| Factor | Laboratory Scale Approach | Industrial Scale Consideration | Reference |

| Reaction Vessel | Round-bottom flasks (batch process) | Large-scale reactors (CSTRs, flow reactors) | |

| Heat Transfer | Heating mantles, oil/water baths | Jacketed reactors with internal cooling coils | |

| Purification | Column chromatography is common. | Fractional distillation and crystallization are preferred. | researchgate.net |

| Safety | Handled in a fume hood. | Requires comprehensive process safety management, handling of toxic/flammable gases (e.g., ammonia, hydrogen). | |

| Economics | Reagent cost is less critical. | Cost of raw materials, energy consumption, and waste disposal are major drivers. | numberanalytics.comnumberanalytics.com |

Stereochemical Aspects and Asymmetric Synthesis of Chiral 4,4 Dimethylpentan 2 Amine

Enantiomeric Forms and Stereogenic Centers

4,4-Dimethylpentan-2-amine possesses a single stereogenic center at the C2 carbon atom, the carbon to which the amine group is attached. This chirality gives rise to two enantiomeric forms: (R)-4,4-dimethylpentan-2-amine and (S)-4,4-dimethylpentan-2-amine. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. The synthesis of enantiomerically pure forms of this amine is therefore of significant interest, particularly for applications in medicinal chemistry. pharmaceutical-technology.com

The development of synthetic routes that can selectively produce one enantiomer over the other is a key focus of asymmetric catalysis. One common approach involves the use of chiral auxiliaries, such as (R)-tert-butylsulfinamide, which can direct the stereochemical outcome of a reaction and can be subsequently removed to yield the desired chiral amine. google.comharvard.edu

Strategies for Enantioselective Synthesis

A variety of strategies have been developed for the enantioselective synthesis of chiral amines, many of which are applicable to the synthesis of this compound. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed C-N bond.

Chiral Catalysis in Amine Synthesis

Chiral catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. In the context of amine synthesis, chiral catalysts can be employed in a range of transformations, including the reduction of imines, the alkylation of amines, and various carbon-carbon bond-forming reactions. The choice of catalyst and ligand is crucial for achieving high enantioselectivity, especially for sterically demanding substrates like those required for the synthesis of this compound. nih.govacs.org

A notable example of a non-catalytic, yet highly stereoselective, approach that informs catalytic strategies is the use of chiral auxiliaries. A patented method for the synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride illustrates this principle effectively. google.com The process begins with the reaction of pivalaldehyde with (R)-tert-butylsulfinamide to generate a chiral imine. The addition of a methyl Grignard reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinamide group. Subsequent removal of the sulfinamide auxiliary and resolution with L-tartaric acid affords the enantiomerically pure (S)-amine. google.com This multi-step synthesis highlights the effectiveness of using a chiral auxiliary to introduce a stereocenter with a high degree of control.

Table 1: Key Steps in a Chiral Auxiliary-Based Synthesis of (S)-4,4-Dimethylpentan-2-amine google.com

| Step | Reactants | Key Transformation | Stereochemical Control |

| 1 | Pivalaldehyde, (R)-tert-butylsulfinamide | Formation of a chiral imine | Use of a chiral auxiliary |

| 2 | Chiral imine, Methyl Grignard reagent | Addition to the C=N bond | Diastereoselective addition directed by the chiral auxiliary |

| 3 | Product from step 2, Acid | Removal of the chiral auxiliary | Cleavage of the N-S bond |

| 4 | Racemic amine, L-tartaric acid | Diastereomeric salt formation | Resolution of enantiomers |

Application of Chiral Ligands (e.g., BINOL-derived phosphoric acids, PHOX, DIFLUORPHOS)

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of the reaction. Several classes of privileged chiral ligands have been developed and are widely used in the synthesis of chiral amines.

BINOL-derived phosphoric acids (BPAs) are a class of chiral Brønsted acids that have proven to be highly effective organocatalysts for a variety of asymmetric transformations, including the reduction of imines. researchgate.net These catalysts function by activating the imine through protonation, while the chiral backbone of the BINOL ligand controls the facial selectivity of the subsequent nucleophilic attack. While specific examples for the synthesis of this compound are not prevalent in the literature, the general applicability of BPAs to the asymmetric reduction of sterically hindered imines suggests their potential utility in this context.

Phosphine-oxazoline (PHOX) ligands are a class of modular, bidentate ligands that have been successfully employed in a wide range of asymmetric catalytic reactions, including the synthesis of chiral amines. yale.edu Their tunable steric and electronic properties allow for the optimization of the catalyst for a specific substrate.

DIFLUORPHOS , a fluorinated phosphine (B1218219) ligand, has also been utilized in asymmetric catalysis, often in conjunction with iridium or ruthenium catalysts for hydrogenation reactions. nih.govacs.org The electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of the metal center.

Asymmetric Hydrogenation and Reduction Processes

Asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. nih.govacs.org This transformation typically involves the use of a chiral transition metal catalyst, often based on iridium or ruthenium, in combination with a chiral phosphine ligand. The catalyst facilitates the addition of hydrogen across the C=N double bond in a stereoselective manner.

The asymmetric hydrogenation of imines derived from aliphatic ketones, particularly those with significant steric bulk like 4,4-dimethylpentan-2-one, presents a considerable challenge. nih.govacs.org However, significant progress has been made in this area through the development of highly active and selective catalysts. For instance, ruthenium complexes in combination with chiral diamine ligands have been shown to be effective for the asymmetric hydrogenation of a variety of ketones and imines. nih.govwikipedia.org

Cobalt-Catalyzed Asymmetric Aza-Barbier Reactions

Cobalt-catalyzed reactions have emerged as a powerful tool in asymmetric synthesis, offering a more sustainable and cost-effective alternative to precious metal catalysts. The cobalt-catalyzed asymmetric aza-Barbier reaction is a particularly attractive method for the synthesis of chiral amines. chinesechemsoc.orgresearchgate.net This reaction involves the coupling of an imine with an alkyl halide in the presence of a reducing agent and a chiral cobalt catalyst. The development of cobalt pincer complexes has expanded the scope of these reactions to include the N-alkylation of amines with alcohols. unl.pt While direct application to this compound synthesis is not widely reported, the ability of these systems to tolerate a range of functional groups and create sterically hindered C-N bonds suggests their potential. Recent advancements have demonstrated the use of cobalt catalysts for the asymmetric hydrogenation of C=N bonds, achieving high enantioselectivities for the synthesis of chiral hydrazines, which can be further converted to chiral amines. sci-hub.se Furthermore, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed for the efficient synthesis of chiral vicinal amino alcohols. acs.org

Ruthenium Catalysts for Enantioselective Alkylation

Ruthenium catalysts are versatile and have been employed in a variety of enantioselective transformations, including the alkylation of amines. The "borrowing hydrogen" methodology, which utilizes a ruthenium catalyst to transiently oxidize an alcohol to an aldehyde for in-situ reaction with an amine, followed by reduction of the resulting imine, is a highly atom-economical approach to N-alkylation. While this method is well-established, achieving high enantioselectivity for the synthesis of sterically hindered chiral amines remains an area of active research.

Utilization of Chiral Starting Materials and Auxiliaries

One effective strategy for achieving enantiomerically enriched this compound is through the use of chiral starting materials that already possess the desired stereochemistry. This approach often involves a sequence of reactions that preserve the initial chirality throughout the synthetic pathway. For instance, a chiral amino acid can serve as the starting point, where the carboxylic acid is reduced to an alcohol, then converted to a bromide, and finally hydrogenated to remove the bromine, yielding the chiral amine. google.com This method benefits from the readily available pool of enantiomerically pure amino acids. The key advantage is the maintenance of a single chiral configuration, which can eliminate the need for subsequent separation and purification steps. google.com

Chiral auxiliaries offer another powerful tool for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. A notable example is the use of N-tert-butanesulfinyl imines, developed by the Ellman group. dicp.ac.cn In this method, a ketone is condensed with a chiral sulfinamide, such as (R)-tert-butylsulfinamide, to form a chiral sulfinylimine. The subsequent addition of a nucleophile, like a Grignard reagent, to the imine is highly diastereoselective, controlled by the stereochemistry of the auxiliary. google.comdicp.ac.cn The sulfinyl group is then cleaved under acidic conditions to afford the chiral primary amine. google.com Similarly, thiazolidinethione chiral auxiliaries have been employed in aldol (B89426) reactions, offering high diastereoselectivity and versatility in subsequent transformations. orgsyn.org

The table below summarizes key methods involving chiral starting materials and auxiliaries for the synthesis of chiral this compound.

| Method | Chiral Source | Key Transformation | Advantage |

| Chiral Pool Synthesis | Chiral Amino Acid | Reduction, Bromination, Hydrogenation | Maintains single chiral configuration, no need for resolution. google.com |

| Chiral Auxiliary | (R)-tert-butylsulfinamide | Diastereoselective addition of Grignard reagent to sulfinylimine. google.com | High diastereoselectivity, recoverable auxiliary. google.comdicp.ac.cn |

| Chiral Auxiliary | Thiazolidinethione | Diastereoselective aldol reaction. orgsyn.org | High selectivity, versatile product transformations. orgsyn.org |

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis provides an environmentally friendly and highly selective alternative for producing enantiomerically pure this compound. Enzymatic resolution involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are a common class of enzymes used for this purpose. google.com For example, a racemic amine can be acylated in the presence of a lipase (B570770), which will selectively acylate one enantiomer, leaving the other enantiomer in its free form for easy separation. google.com

More advanced biocatalytic approaches focus on the direct asymmetric synthesis of the chiral amine. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using an engineered transaminase, 4,4-dimethylpentan-2-one can be converted directly into the desired enantiomer of this compound with high enantiomeric excess. This method is considered a "green" synthetic route due to its mild reaction conditions and reduced waste generation. thieme-connect.dethieme-connect.de

The following table outlines enzymatic approaches for the synthesis of chiral this compound.

| Approach | Enzyme Class | Substrate | Key Feature |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic this compound | Selective acylation of one enantiomer. google.com |

| Asymmetric Synthesis | Transaminase | 4,4-dimethylpentan-2-one | Direct conversion to a single enantiomer of the amine. |

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Achieving a high degree of stereochemical control is crucial in multi-step syntheses that generate one or more chiral centers. When a molecule already contains a stereocenter and a new one is formed, the relationship between these centers can be either diastereomeric or enantiomeric. The selective formation of one diastereomer over another is known as diastereoselectivity.

In the context of synthesizing derivatives of this compound, controlling diastereoselectivity is often achieved by employing chiral reagents or catalysts that influence the transition state of the reaction. For instance, in the synthesis of aldol products using thiazolidinethione chiral auxiliaries, the choice of Lewis acid can influence the geometry of the enolate and, consequently, the diastereoselectivity of the aldol addition. orgsyn.org The use of titanium tetrachloride (TiCl4) can lead to a non-chelated transition state, resulting in the "Evans" syn aldol adduct. orgsyn.org

The stereochemical outcome of a reaction can also be influenced by the inherent stereochemistry of the substrate itself in a process known as substrate-controlled stereoselection. This is particularly relevant in reactions like the Diels-Alder, epoxidation, and Pauson-Khand reactions, where the existing chiral centers on the substrate direct the approach of the incoming reagents. researchgate.net

Recent advancements in catalysis have also provided powerful tools for stereochemical control. For example, cobalt-catalyzed asymmetric aza-Barbier reactions of ketimines with alkyl halides have been developed for the synthesis of chiral α-tertiary amino esters with high enantioselectivity. researchgate.netdicp.ac.cn These methods often tolerate a wide range of functional groups and provide a robust route to sterically hindered chiral amines.

The table below provides examples of synthetic pathways where stereochemical control and diastereoselectivity are key considerations.

| Reaction Type | Chiral Influence | Key Factor | Stereochemical Outcome |

| Aldol Reaction | Thiazolidinethione Auxiliary | Lewis Acid (e.g., TiCl4) | High Diastereoselectivity (syn adduct). orgsyn.org |

| Aza-Barbier Reaction | Cobalt-Chiral Ligand Complex | Catalyst System | High Enantioselectivity. researchgate.netdicp.ac.cn |

| Substrate-Controlled Reactions | Existing Stereocenters in Substrate | Steric and Electronic Effects | Diastereoselective formation of new stereocenters. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethylpentan 2 Amine

Fundamental Reactivity of the Amine Functional Group

The chemical properties of 4,4-Dimethylpentan-2-amine are primarily dictated by the lone pair of electrons on the nitrogen atom of its amino group (-NH₂). This lone pair is the center of the molecule's basicity and nucleophilicity, driving its participation in a wide array of chemical transformations.

Nucleophilic Character and Reaction Pathways

The defining characteristic of this compound is its nucleophilicity. The available lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, seeking and attacking electron-deficient centers (electrophiles). libretexts.org This behavior is the basis for many of its characteristic reactions. The electron-donating nature of the surrounding alkyl groups can further enhance the availability of this lone pair, making it a competent nucleophile for various transformations. libretexts.orgsmolecule.com As a nucleophile, it can initiate reactions by forming new carbon-nitrogen bonds.

Oxidation Reactions (e.g., Formation of N-Oxides, Imines, Amides)

Primary amines like this compound are susceptible to oxidation, which can yield several different products depending on the oxidizing agent and reaction conditions. smolecule.com Common oxidation pathways include:

Formation of Imines: Under appropriate catalytic conditions, oxidation can lead to the formation of the corresponding imine, 4,4-dimethylpentan-2-imine. This transformation involves the removal of two hydrogen atoms from the amine. smolecule.comorganic-chemistry.org

Formation of N-Oxides: Reaction with powerful oxidizing agents, such as peracids, can oxidize the nitrogen atom to form an N-oxide derivative.

Formation of Amides: While not a direct oxidation, the reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) is a crucial transformation that results in the formation of an N-substituted amide. smolecule.com This acylation reaction is a fundamental process in organic synthesis. davuniversity.org

Reduction Reactions to Simpler Amine Structures

The term "reduction" for a primary amine is chemically nuanced, as the amine functional group is already in a reduced state. In the context of this compound, the most relevant reduction process is its formation from other functional groups. One of the principal methods for synthesizing this amine is through the reductive amination of its corresponding ketone, 4,4-dimethylpentan-2-one. smolecule.com This two-step process typically involves:

Condensation of 4,4-dimethylpentan-2-one with ammonia (B1221849) to form an imine intermediate.

Subsequent reduction of the imine using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation to yield the final primary amine. smolecule.com

Therefore, while the amine itself does not typically undergo reduction to "simpler" structures, it is a key product of reduction pathways.

Nucleophilic Substitution Reactions

The nucleophilic nature of this compound allows it to act as the incoming nucleophile in substitution reactions, particularly with alkyl halides. uci.edu In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. smolecule.comdavuniversity.org This reaction, known as N-alkylation, forms a new carbon-nitrogen bond and initially produces a secondary amine. However, this reaction can be difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com

Transamination and Interconversion Mechanisms

Transamination is a critical biochemical reaction that involves the transfer of an amino group from an amino compound to a keto acid, catalyzed by enzymes known as transaminases or aminotransferases. smolecule.comyoutube.com this compound can participate in such mechanisms, donating its amino group to an α-keto acid. smolecule.com This interconversion results in the formation of a new amino acid and the ketone precursor of the original amine, 4,4-dimethylpentan-2-one. Recent research has explored the use of engineered transaminases for the enzymatic synthesis of chiral amines from their corresponding ketones, highlighting the relevance of this mechanism in modern biocatalysis.

Regioselectivity and Site-Specific Reactivity in Derivatization

The structure of this compound features a bulky tert-butyl group—(CH₃)₃C—at the C4 position, which is proximate to the reactive amino group at the C2 position. This structural feature introduces significant steric hindrance around the nucleophilic nitrogen atom. acs.orgualberta.ca

This steric bulk plays a crucial role in the molecule's reactivity:

Reaction Rates: The bulky group can physically impede the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates compared to less hindered primary amines.

Site Selectivity: In reactions where multiple sites could potentially react, the steric hindrance can direct the reaction to a less hindered position. For derivatization at the amino group, the size and shape of the incoming reagent are critical. Very bulky electrophiles may react very slowly or not at all due to the steric clash with the tert-butyl group. acs.org This effect allows for a degree of control in synthetic applications, where selectivity is desired.

Interactive Data Table: Summary of Reactivity

| Reaction Type | Typical Reagents/Conditions | Primary Product(s) | Relevant Section |

| Nucleophilic Attack | Electrophiles (e.g., carbonyls, alkyl halides) | N-substituted compounds | 4.1.1 |

| Oxidation | Mild oxidizing agents, catalysts | 4,4-Dimethylpentan-2-imine | 4.1.2 |

| Acylation | Acid chlorides, Anhydrides | N-(4,4-dimethylpentan-2-yl)amide | 4.1.2 |

| Nucleophilic Substitution | Alkyl halides (e.g., R-Br) | Secondary/Tertiary Amines, Quaternary Salts | 4.1.4 |

| Transamination | α-Keto acids, Transaminase enzymes | 4,4-Dimethylpentan-2-one | 4.2 |

Mechanistic Elucidation of Novel Reactions

The elucidation of reaction mechanisms for compounds like this compound, which possesses a significant steric profile due to its tert-butyl group, requires a combination of sophisticated experimental techniques and computational modeling. These approaches aim to identify intermediates, transition states, and the kinetic and thermodynamic parameters that govern the course of a chemical transformation.

A variety of experimental methods are employed to gather data on reaction kinetics, identify transient species, and understand the stereochemical and regiochemical course of reactions involving sterically hindered amines.

Kinetic Studies: Techniques such as the stopped-flow method are utilized to measure the rates of fast reactions, like the absorption of CO2 by sterically hindered amines. bohrium.comresearchgate.net By analyzing the reaction rates under different concentrations of reactants, the order of the reaction and the rate constants can be determined, providing crucial information for proposing a kinetic model. bohrium.comresearchgate.net For instance, in reactions where an amine acts as a base, kinetic data can help differentiate between a zwitterion mechanism and a base-catalyzed hydration mechanism. bohrium.comscispace.com

Spectroscopic Analysis: In-situ spectroscopic techniques are invaluable for detecting and characterizing reaction intermediates. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, can monitor the formation and consumption of species in real-time. mdpi.com This method was effectively used to observe the generation of a key hemiaminal intermediate in the reductive amination of diisopropylamine, a sterically hindered amine. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide structural information about intermediates and products. dbatu.ac.in For instance, the detection of the nitronium ion (NO2+) by Raman spectroscopy was key evidence for its role as an intermediate in benzene (B151609) nitration. dbatu.ac.in

Isotopic Labeling: The use of isotopes, such as Deuterium (D), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), is a powerful tool for tracing the pathways of atoms during a reaction. dbatu.ac.in By substituting an atom with its isotope and analyzing the product distribution using techniques like mass spectrometry or NMR, the specific bonds that are broken and formed can be identified, thus clarifying the reaction mechanism. dbatu.ac.in

Stereochemical Analysis: When a reaction can produce stereoisomers, the stereochemical outcome provides significant clues about the mechanism. dbatu.ac.in For example, the observation that the reaction of cis-2-butene (B86535) with KMnO4 yields a meso-diol is evidence of a syn-addition mechanism. dbatu.ac.in For chiral amines like (S)-4,4-dimethylpentan-2-amine, stereochemical analysis of the products is essential to understand the influence of the chiral center on the reaction pathway.

The following table summarizes common experimental techniques used in mechanistic studies:

| Experimental Technique | Information Gained | Example Application for Sterically Hindered Amines |

| Stopped-Flow Spectroscopy | Reaction kinetics, rate constants, reaction order. bohrium.comresearchgate.net | Determining the rate of CO2 absorption by aqueous amine solutions. bohrium.comresearchgate.net |

| In-situ ATR-FTIR | Identification of reaction intermediates, monitoring reaction progress. mdpi.com | Observing hemiaminal formation in reductive amination. mdpi.com |

| NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products. dbatu.ac.in | Characterizing the structure of final amine products and byproducts. |

| Isotopic Labeling | Tracing atomic pathways, identifying bond cleavage and formation. dbatu.ac.in | Differentiating between possible reaction pathways by tracking labeled atoms. |

| Stereochemical Analysis | Understanding the 3D arrangement of atoms during the reaction. dbatu.ac.in | Determining the stereoselectivity in reactions involving chiral amines. |

The chemical behavior of this compound is largely dictated by the interplay between the steric bulk of the tert-butyl group and the electronic properties of the amine functionality.

Steric Effects: The tert-butyl group is exceptionally bulky and plays a critical role in controlling the regioselectivity and stereoselectivity of reactions. This phenomenon, often termed the "tert-butyl effect," can hinder the approach of reactants to the nitrogen atom or adjacent carbons, thereby favoring attack at less sterically crowded positions. researchgate.net For example, in hydroamination reactions of terminal alkynes catalyzed by titanocene, sterically demanding amines lead to the formation of anti-Markovnikov products. libretexts.org This is because the transition state leading to the anti-Markovnikov product minimizes steric repulsion between the bulky amine substituent and the alkyne substituent. libretexts.org

A study on the copper-catalyzed C-H amidation of 2,4-dimethylpentane, a molecule structurally similar to this compound, demonstrated that while radical formation is more efficient at the more substituted tertiary position, the subsequent amination occurs exclusively at the least hindered primary (1°) position. chemrxiv.org This highlights how steric hindrance can override electronic preferences in the product-determining step. chemrxiv.org The bulky tert-butyl group in this compound would be expected to exert a similar, if not more pronounced, directing effect.

Electronic Effects: The amine group is a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. However, the electronic properties can be modulated by the surrounding alkyl groups. Alkyl groups are generally considered electron-donating, which should increase the basicity of the amine. However, studies on sterically hindered amines have shown that electronic effects caused by methyl substitutions at the α-carbon can also influence the stability of intermediates, such as carbamates formed during CO2 capture. scispace.com These electronic effects, in conjunction with steric hindrance, can impact reaction rates and equilibria. scispace.com

Computational Insights: Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics of reaction pathways and the structures of transition states. acs.orgresearchgate.net Computational studies can quantify the steric and electronic effects by calculating activation barriers for different possible reaction channels. acs.org For example, DFT calculations on the isomerization of allyl ethers catalyzed by cobalt complexes helped to elucidate how steric crowding in a π-allyl intermediate determines the stereochemical outcome. acs.org For this compound, computational modeling could be used to predict how the tert-butyl group influences transition state geometries and energies in various reactions, thereby explaining observed selectivities.

The table below outlines the key effects influencing the reactivity of this compound.

| Effect | Description | Consequence for this compound |

| Steric Hindrance (tert-butyl effect) | The bulky tert-butyl group physically obstructs access to the reactive center (amine nitrogen and adjacent carbons). researchgate.net | Directs incoming reagents to less hindered positions, influencing regioselectivity. libretexts.orgchemrxiv.org Can decrease reaction rates compared to less hindered amines. |

| Electronic (Inductive) Effect | Alkyl groups donate electron density, increasing the nucleophilicity and basicity of the amine. | Enhances the reactivity of the nitrogen lone pair. |

| Combined Steric and Electronic Effects | The interplay between steric bulk and electron donation determines the overall reactivity and selectivity. | Can lead to unique reactivity, such as favoring anti-Markovnikov addition in hydroamination libretexts.org or selective C-H functionalization at remote positions. chemrxiv.org |

Derivatization and Functionalization Strategies for 4,4 Dimethylpentan 2 Amine

Synthesis of Chemically Modified Analogs and Derivatives

The synthesis of analogs and derivatives of 4,4-Dimethylpentan-2-amine involves targeted modifications of its structure to introduce new functional groups or alter its existing chemical properties. These modifications can influence the molecule's steric profile, electronics, and reactivity.

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical properties. While direct fluorination of this compound is not extensively documented, general synthetic strategies for creating fluorinated analogs can be inferred from related compounds. nih.gov

Methods for introducing fluorine into branched aliphatic amines often involve multi-step syntheses. nih.gov Common approaches include:

Nucleophilic Fluorination : This method utilizes fluoride (B91410) salts, such as potassium fluoride (KF), to displace a leaving group (e.g., a tosylate or halide) on a suitable precursor. This approach is often cost-effective. nih.gov

Electrophilic Fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can directly fluorinate activated carbon centers, offering good regioselectivity. nih.gov

For a structural analog like 2-fluoro-2,4-dimethylpentan-1-amine, a synthetic route could involve the initial fluorination of a ketone precursor followed by amination. nih.gov Another relevant concept is the use of the difluoromethyl group (CF₂H) as a bioisostere for alcohol, thiol, and amine moieties, which can interact with enzymes through hydrogen bonding. chiron.no This suggests that derivatives of this compound where the amine is replaced or other parts of the molecule are functionalized with a difluoromethyl group could be a strategy for creating bioactive analogs. chiron.no

Table 1: General Fluorination Strategies Applicable for Amine Analogs

| Strategy | Reagent Example | Substrate Requirement | Key Feature |

| Nucleophilic Fluorination | Potassium Fluoride (KF) | Precursor with a good leaving group | Cost-effective |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Activated C-H bond | High regioselectivity |

The term "silyloxy derivative" typically refers to a silyl (B83357) ether (R-O-SiR'₃), formed from an alcohol. For a primary amine like this compound, the analogous reaction is N-silylation, where a silyl group replaces a hydrogen atom on the nitrogen, forming an N-silyl-amine (R-NH-SiR'₃ or R-N(SiR'₃)₂). This derivatization is a cornerstone for increasing the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC). sigmaaldrich.comphenomenex.com

Silylation of primary amines is a common procedure that replaces the active hydrogens on the amino group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comphenomenex.com Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

The reaction involves treating the amine with the silylating agent, often in a suitable solvent and sometimes with heating. sigmaaldrich.com For sterically hindered amines, a catalyst like trimethylchlorosilane (TMCS) may be added to improve the reaction efficiency. phenomenex.com The resulting TBDMS derivatives, formed using MTBSTFA, are noted to be significantly more stable against hydrolysis than the corresponding TMS derivatives, which is an advantage in analytical workflows. sigmaaldrich.comvt.edu Although direct silylation studies on this compound are not widely published, the general principles of amine silylation are directly applicable. sigmaaldrich.comphenomenex.comnih.gov

The primary amine group of this compound can be alkylated to form secondary and tertiary amines. This transformation is a fundamental reaction in organic synthesis. A common method is the reaction of the primary amine with an alkyl halide. researchgate.netnih.gov This reaction proceeds via nucleophilic substitution, but can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated products. researchgate.net

To achieve more selective mono- or di-alkylation, specific catalysts and reagents can be employed.

Reductive Amination : This involves the reaction of an amine with an aldehyde or ketone. For synthesizing a tertiary amine from a primary amine like this compound, it could first be converted to a secondary amine, which is then reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net

Catalytic N-Alkylation : Modern methods utilize transition metal catalysts for the selective alkylation of amines with alcohols. For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency for the N-methylation of primary amines using methanol (B129727). researchgate.net Similarly, ruthenium-based catalysts can be used for N-alkylation reactions. researchgate.net These catalytic "hydrogen-borrowing" methods are highly efficient and generate water as the only byproduct.

Table 2: Methods for N-Alkylation of Primary Amines

| Method | Reagents/Catalyst | Product(s) | Notes |

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine, Tertiary Amine, Quaternary Salt | Often leads to a mixture of products. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Two-step process involving imine formation and reduction. researchgate.net |

| Catalytic Alkylation | Alcohol, Iridium or Ruthenium Catalyst | Secondary or Tertiary Amine | High selectivity and atom economy. researchgate.net |

Formation of Silyloxy Derivatives

Strategies for Enabling Advanced Chemical Transformations

The structure of this compound can be incorporated into more complex molecules through advanced chemical transformations. One such strategy is the use of multi-component reactions (MCRs). The van Leusen three-component reaction (vL-3CR), for instance, synthesizes disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). A structural isomer, 4,4-dimethylpentan-1-amine (B180156), has been successfully used in this reaction with 2-naphthaldehyde (B31174) and TosMIC to produce imidazole (B134444) derivatives with high efficiency. This demonstrates the utility of the sterically hindered neopentyl-like scaffold in building complex heterocyclic systems.

Another advanced strategy involves biocatalysis. Engineered transaminases are being developed to convert ketones into chiral amines under mild, environmentally friendly conditions. acs.org For example, a transaminase from E. coli has been used to convert 4,4-dimethylpentan-3-one to the corresponding amine. acs.org Similarly, bacterial reductive aminases can be used for the reductive N-allylation of primary amines using renewable cinnamic acids in a one-pot, two-step process. d-nb.info Such enzymatic methods offer high selectivity and are part of a growing trend towards greener chemical synthesis.

Derivatization for Enhanced Analytical Detection and Separation

Due to the chemical properties of amines, derivatization is often a necessary step to improve their behavior in analytical systems, particularly for chromatography and mass spectrometry. scribd.com The goal is typically to convert the polar amine into a less polar and more volatile derivative, or to add a tag that enhances its detection. scribd.comgelest.com

A variety of reagents are available for the targeted modification of primary amines to facilitate their analysis.

Chloroformates : Alkyl chloroformates, such as methyl chloroformate (MCF), ethyl chloroformate, and 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used derivatizing agents. sigmaaldrich.comgelest.com They react with primary and secondary amines to form stable carbamates. vt.edugelest.com This reaction converts the polar amine into a less polar, more volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comgelest.com The reaction is typically rapid and can often be performed directly in aqueous matrices. sigmaaldrich.com FMOC-Cl is particularly useful in high-performance liquid chromatography (HPLC) as it introduces a highly fluorescent fluorenyl group, enabling sensitive detection. wikipedia.orggreyhoundchrom.com

Pyrylium Tetrafluoroborates : Pyrylium salts are highly effective reagents for derivatizing primary amines, especially for analysis by mass spectrometry. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyranylium (DPP) react selectively and efficiently with primary amine groups. d-nb.info This derivatization introduces a permanently charged pyridinium (B92312) tag, which significantly improves ionization efficiency in mass spectrometry. TMPy is noted for being a small molecule that reacts efficiently even with sterically hindered amines, making it a potentially suitable reagent for this compound. d-nb.info

Table 3: Comparison of Common Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Purpose | Analytical Technique | Key Advantage |

| Chloroformates | Methyl Chloroformate (MCF) | Increase volatility | GC-MS | Rapid reaction, suitable for aqueous samples. sigmaaldrich.com |

| Chloroformates | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Add fluorescent tag | HPLC-Fluorescence | High sensitivity detection. wikipedia.orggreyhoundchrom.com |

| Pyrylium Salts | 2,4,6-Trimethylpyrylium Tetrafluoroborate (TMPy) | Add charged tag | Mass Spectrometry | High reaction efficiency, even for hindered amines. d-nb.info |

| Pyrylium Salts | 2,4-Diphenyl-pyranylium (DPP) | Add charged tag | Mass Spectrometry | Selective for primary amines, acts as a reactive matrix. |

Computational Chemistry and Theoretical Modeling of 4,4 Dimethylpentan 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4,4-Dimethylpentan-2-amine. icrc.ac.ird-nb.info These methods allow for the detailed examination of electronic structure, reaction mechanisms, and molecular geometry. icrc.ac.ird-nb.inforesearchgate.net

Prediction of Electronic Structures and Frontier Molecular Orbitals

DFT calculations can predict the electronic structure of this compound, including its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comresearchgate.net The energies of HOMO and LUMO are fundamental in determining the molecule's reactivity. researchgate.net The HOMO energy corresponds to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For analogous amine compounds, the HOMO is often localized around the nitrogen atom of the amine group, indicating its nucleophilic character. icrc.ac.ir The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. icrc.ac.ir

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. researchgate.net For instance, in reactions such as N-alkylation or acylation, DFT can model the approach of the electrophile to the amine's nitrogen atom, calculate the activation energy barrier for the reaction, and predict the geometry of the transition state. This information is vital for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Conformational Analysis and Molecular Geometries

This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis, often performed using DFT, helps identify the most energetically stable conformations. researchgate.net For this molecule, steric hindrance between the bulky tert-butyl group and the amine group at the 2-position significantly influences the preferred geometry. The calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers. d-nb.info

Table 2: Calculated Geometrical Parameters for a Stable Conformer of this compound (Illustrative)

| Parameter | Value (Illustrative) |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-C-N Bond Angle | 110.5° |

Note: These values are illustrative and would be the result of geometry optimization calculations.

Molecular Dynamics Simulations for Solvation Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in different solvents. uregina.caacs.org These simulations model the interactions between the solute molecule and a large number of solvent molecules over time, providing a dynamic picture of the solvation process. uregina.ca MD simulations can predict properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the amine group. copernicus.org This is crucial for understanding how the solvent structure around the molecule influences its reactivity and solubility. For instance, in aqueous solutions, the formation of hydrogen bonds between the amine group and water molecules is a key aspect of its solvation behavior that can be explored through MD. copernicus.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. unimore.itresearchgate.net These models are valuable for predicting the properties of new or untested compounds. biochempress.com

Development of Predictive Models for Chemical Reactivity and Interactions

In the context of this compound, QSPR models can be developed to predict its reactivity in various chemical transformations or its interaction with biological targets. rsc.orgcopernicus.org This involves calculating a set of molecular descriptors for this compound and a series of related compounds. unimore.it These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. biochempress.com By using statistical methods like multiple linear regression or machine learning algorithms, a correlation is established between these descriptors and an experimentally determined property (e.g., reaction rate constant, binding affinity). copernicus.orgurv.cat Such models can then be used to predict the reactivity of other, structurally similar amines, aiding in the design of new molecules with desired properties. biochempress.com

Understanding Molecular Descriptors and Their Influence on Chemical Properties

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound through the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are used in Quantitative Structure-Property Relationship (QSPR) models to predict physicochemical properties. The use of such descriptors is advantageous as they can be uniquely defined for any molecule and can elucidate the mechanisms connecting chemical structure to macroscopic properties.

Molecular descriptors can be broadly categorized:

Constitutional (or 0D) descriptors: These include basic information like molecular weight and atom counts.

Topological (or 2D) descriptors: These describe the connectivity of atoms, such as branching indices.

Geometrical (or 3D) descriptors: These relate to the three-dimensional arrangement of atoms, including molecular surface area and volume.

Quantum-Chemical descriptors: Derived from the electronic structure of the molecule, these include dipole moment, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential. These descriptors are crucial for understanding reactivity and intermolecular interactions.

For the (S)-enantiomer of this compound, several descriptors have been computationally predicted. For instance, the predicted octanol-water partition coefficient (XlogP) is 1.8, suggesting a moderate level of lipophilicity. uni.lu This value influences the compound's solubility and how it distributes between aqueous and lipid phases in biological systems.

Another important set of computed descriptors are the Predicted Collision Cross Section (CCS) values. uni.lu CCS is a measure of the effective area of an ion in the gas phase and is relevant for ion mobility-mass spectrometry analysis. The predicted CCS values for various adducts of (S)-4,4-dimethylpentan-2-amine provide insight into its expected behavior in such analytical techniques.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| XlogP | 1.8 | Indicates lipophilicity and affects solubility and biodistribution. uni.lu |

| Predicted CCS ([M+H]+) | 128.2 Ų | Relates to the ion's size and shape in the gas phase for mass spectrometry. uni.lu |

| Predicted CCS ([M+Na]+) | 134.5 Ų | Provides data for identifying the sodium adduct in mass spectrometry. uni.lu |

| Predicted CCS ([M-H]-) | 128.2 Ų | Relates to the deprotonated form of the molecule in mass spectrometry. uni.lu |

The steric bulk introduced by the tert-butyl group at the 4-position significantly influences the molecule's shape and its ability to interact with other molecules, a factor captured by 3D descriptors. Quantum-chemical calculations, such as Density Functional Theory (DFT), can further predict properties like pKa and the energies of frontier molecular orbitals (HOMO-LUMO), which are fundamental to understanding the amine's basicity and chemical reactivity.

Validation of Experimental Data through Computational Predictions

A critical application of computational chemistry is the validation and interpretation of experimental findings. By comparing laboratory-measured data with properties predicted from theoretical models, researchers can gain confidence in their results and obtain deeper insights into the underlying molecular phenomena. This synergy is particularly valuable for confirming the structure and properties of newly synthesized or less-common compounds like this compound.

Methods like Density Functional Theory (DFT) can be employed to calculate spectroscopic properties. For example, computed NMR chemical shifts can be compared against experimental spectra to confirm structural assignments. Discrepancies between experimental and computed values can often highlight specific structural features or environmental effects.

While a comprehensive set of experimental physical properties for this compound is not widely published, computational models provide robust estimates. These predictions can be benchmarked against data for isomeric compounds or against values from different prediction software to assess their reliability. For instance, the boiling point and density of a molecule are heavily influenced by its mass, polarity, and intermolecular forces (like hydrogen bonding), all of which can be modeled computationally.

The table below presents a comparison of predicted physical properties for this compound from various computational sources, alongside experimental data for a closely related isomer, providing a reference for validation.

| Property | Compound | Value | Source/Method | Type |

|---|---|---|---|---|

| Boiling Point | This compound | 122.5 ± 3.0 °C | PubChem | Predicted |

| 2,4-Dimethylpentan-3-amine | 123.2 ± 8.0 °C | Chemsrc | Experimental hmdb.ca | |

| Density | This compound | 0.7 ± 0.1 g/cm³ | PubChem | Predicted |

| 2,4-Dimethylpentan-3-amine | 0.8 ± 0.1 g/cm³ | Chemsrc | Experimental hmdb.ca | |

| logP | (S)-4,4-Dimethylpentan-2-amine | 1.8 | PubChemLite (XlogP) | Predicted uni.lu |

| 2,4-Dimethylpentan-3-amine | 1.97 | Chemsrc | Predicted hmdb.ca |

The close agreement between the predicted boiling point for this compound and the experimental value for its isomer 2,4-Dimethylpentan-3-amine suggests the computational model is performing well, as the structural differences are minor. hmdb.ca Such validation exercises are fundamental in modern chemical research, enabling the prediction of properties for compounds that have not yet been synthesized or fully characterized, thereby guiding experimental efforts. dhs.gov

Advanced Analytical Characterization Techniques for 4,4 Dimethylpentan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. For 4,4-Dimethylpentan-2-amine, ¹H, ¹³C, and, for specific analogs, ¹⁹F NMR provide comprehensive structural data.

Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their connectivity within a molecule. For this compound (C₇H₁₇N), the spectrum is expected to show distinct signals for each unique proton group. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of neighboring protons. Protons on nitrogen atoms, such as in amines, often appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation. libretexts.orgdocbrown.info

Based on the structure of this compound, the following ¹H NMR spectral data can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and general NMR principles.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- (H-5) | ~0.9 | Singlet | 9H |

| -CH₂- (H-3) | ~1.2 - 1.4 | Multiplet | 2H |

| -CH(CH₃)- (H-1) | ~1.1 | Doublet | 3H |

| -CH(NH₂)- (H-2) | ~2.8 - 3.0 | Multiplet | 1H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. docbrown.info In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for a direct count of the different carbon environments. The symmetry of the this compound molecule reduces the number of unique carbon signals. docbrown.info

The molecule contains seven carbon atoms but only six are chemically distinct, as two of the methyl groups attached to the tertiary butyl group are equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and general NMR principles.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (CH₃)₃ (C-4) | ~30-35 |

| C(C H₃)₃ (C-5) | ~25-30 |

| -C H₂- (C-3) | ~50-55 |

| -C H(NH₂)- (C-2) | ~45-50 |